molecular formula C8H19NO B135621 1-Hexanol, 6-(dimethylamino)- CAS No. 1862-07-3

1-Hexanol, 6-(dimethylamino)-

Cat. No. B135621
CAS RN: 1862-07-3
M. Wt: 145.24 g/mol
InChI Key: QCXNXRUTKSIZND-UHFFFAOYSA-N
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Description

The compound "1-Hexanol, 6-(dimethylamino)-" is a chemical species that can be derived from 1,6-hexanediol through amination reactions. The amination process involves the introduction of an amino group into the hexanediol molecule, which can be catalyzed by metals such as copper. The resulting compound has applications in various chemical syntheses and can be further modified to produce different derivatives with varying properties and applications .

Synthesis Analysis

The synthesis of "1-Hexanol, 6-(dimethylamino)-" can be achieved through the amination of 1,6-hexanediol. This process has been studied using alumina-supported copper as a catalyst in a continuous fixed-bed reactor. The reaction produces N,N-dimethyl-6-amino-1-hexanol (aminol) as the main product, with 1,6-bis(N,N-dimethylamino)-hexane (diamine) as a secondary product. The selectivity towards the aminol is significantly high at certain temperatures, indicating that the reaction conditions can be optimized to favor the production of "1-Hexanol, 6-(dimethylamino)-" .

Molecular Structure Analysis

While the specific molecular structure of "1-Hexanol, 6-(dimethylamino)-" is not detailed in the provided papers, related compounds such as hexaalkylguanidinium and 2-(dialkylamino)-1,3-dimethylimidazolinium salts have been synthesized and their structures analyzed. For instance, the molecular structure of [C(NMe2)3]+F-*6CH2Cl2 was determined, revealing a fluoride anion octahedrally coordinated by six methylene chloride molecules. This structural information can provide insights into the bonding properties and potential reactivity of "1-Hexanol, 6-(dimethylamino)-" .

Chemical Reactions Analysis

The chemical reactions involving "1-Hexanol, 6-(dimethylamino)-" primarily include its formation through the amination of 1,6-hexanediol. The reaction's selectivity can be influenced by temperature and the reactant ratio, with the possibility of further amination to produce diamine. These reactions are important for understanding the compound's synthesis and potential for creating a variety of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Hexanol, 6-(dimethylamino)-" are not explicitly discussed in the provided papers. However, the study of related compounds, such as dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, has been conducted using gas electron diffraction and theoretical calculations. These studies reveal information about the conformational preferences and stability of the molecules, which can be related to the physical properties such as boiling points, solubility, and reactivity of "1-Hexanol, 6-(dimethylamino)-" .

Scientific Research Applications

Catalytic Applications

  • Copper Catalyzed Amination: The amination of 1,6-hexanediol by dimethylamine on alumina supported copper has been studied, showing the production of N,N-dimethyl-6-amino-1-hexanol (aminol) and 1,6-bis(N,N-dimethylamino)-hexane (diamine) (Vultier, Baikera, & Wokaunb, 1987).

Membrane Technology

  • Acid Recovery in Diffusion Dialysis: Novel anion exchange membranes consisting of methyl 6-(dimethylamino) hexanoate (MDMH) and poly (2, 5-dimethylphenyl oxide) have been used for acid recovery via diffusion dialysis, showing good permeability, selectivity, and thermo-mechanical stability (Irfan, Afsar, Wang, & Xu, 2018).

Chemical Synthesis

  • Synthesis of Silicon Phthalocyanines: Synthesized silicon phthalocyanines with axially substituted 6-[3-(dimethylamino)phenoxy]hexyl groups showed significant DNA cleavage and phototoxic anticancer activities, highlighting potential in photodynamic therapy (Barut, Bıyıklıoğlu, Yalçın, & Abudayyak, 2020).

Drug-DNA Interactions

  • 1H NMR Studies of Drug-DNA Interactions: The interactions of ellipticine analogues with self-complementary decadeoxyribonucleotide d(CGCGATCGCG)2 were studied using 1H NMR, highlighting the binding and intercalation processes (Patel, Bergman, & Gräslund, 1991).

Chemical Reactivity and Kinetics

  • Esterification Kinetic Study: A study on the esterification of hexanoic acid with N,N-dialkylamino alcohols, including 2-(N,N-dimethylamino)ethanol, revealed varying reactivity and postulated a seven-membered transition state (Breitenlechner & Bach, 2006).

Membrane Science for Phenol Recovery

  • Phenol Permeation through Supported Membranes: The use of functionalized polyorganosiloxanes, including 6-dimethylamino-1-hexanol, in supported liquid membranes for phenol recovery demonstrated increased permeation with certain functionalities (Jaber, Ali, & Yahaya, 2005).

Fluorescence and Photophysics

  • Fluorescence Studies of Schiff's Bases: Schiff's bases derived from lysine and aldehydes, including 2-amino-6-((4-dimethylamino)benzylideneamino) hexanoic acid, were synthesized and evaluated as corrosion inhibitors, demonstrating significant fluorescence properties and inhibition efficiency (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Safety And Hazards

“1-Hexanol, 6-(dimethylamino)-” is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

6-(dimethylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXNXRUTKSIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062023
Record name 1-Hexanol, 6-(dimethylamino)-
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Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanol, 6-(dimethylamino)-

CAS RN

1862-07-3
Record name 6-(Dimethylamino)-1-hexanol
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Record name 6-Dimethylaminohexan-1-ol
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Record name 1862-07-3
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Record name 1-Hexanol, 6-(dimethylamino)-
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Record name 1-Hexanol, 6-(dimethylamino)-
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Record name 6-dimethylaminohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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